(7Z)-3-(3-bromophenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound featuring a thiazolo-triazine core structure This compound is characterized by the presence of a bromophenyl group and a phenylprop-2-en-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
(7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolo-triazine core and the presence of bromophenyl and phenylprop-2-en-1-ylidene groups make it a valuable compound for various applications .
Properties
Molecular Formula |
C20H16BrN3OS |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(7Z)-3-(3-bromophenyl)-7-[(E)-3-phenylprop-2-enylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H16BrN3OS/c21-16-9-5-10-17(12-16)23-13-22-20-24(14-23)19(25)18(26-20)11-4-8-15-6-2-1-3-7-15/h1-12H,13-14H2/b8-4+,18-11- |
InChI Key |
RAZNYWPMKHLEGI-KGTQDBRDSA-N |
Isomeric SMILES |
C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)/C(=C/C=C/C4=CC=CC=C4)/S2 |
Canonical SMILES |
C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)C(=CC=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.